3-ethoxy-1-ethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide
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Description
3-ethoxy-1-ethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the class of pyrazole carboxamides and has been synthesized using various methods.
Scientific Research Applications
Corrosion Inhibition
Research on pyrazole derivatives, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,c]pyrazole-5-carboxylate, has demonstrated significant potential in the field of corrosion inhibition. These compounds have been studied for their ability to mitigate corrosion of mild steel in acidic environments, showing high efficiency in protecting metal surfaces. Their effectiveness is attributed to the formation of a protective film on the metal surface, adhering through adsorption mechanisms supported by Langmuir isotherm. Theoretical studies, including Density Functional Theory (DFT) and Molecular Dynamic (MD) simulations, further elucidate the interaction between these inhibitors and metal surfaces, highlighting their potential in industrial applications for corrosion protection (Dohare et al., 2017).
Synthetic Methodologies
The development of efficient synthetic routes for pyrazole derivatives has been a topic of significant interest. Studies have focused on optimizing conditions to enhance yields, reduce reaction times, and improve the regioselectivity of the synthesis. Microwave-assisted synthesis has emerged as a powerful technique, offering advantages in terms of speed and efficiency. For instance, the microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary aliphatic amines has led to the successful synthesis of corresponding carboxamides, demonstrating the utility of this approach in the rapid generation of pyrazole-based compounds (Milosevic et al., 2015).
Antileukemic Activity
The exploration of pyrazole derivatives in the field of medicinal chemistry has unveiled their potential as therapeutic agents. Specifically, the synthesis and evaluation of 3-triazeno derivatives of pyrazole-4-carboxylic acid esters and amides have been conducted to assess their antileukemic activity. These studies aim to identify compounds with significant efficacy in increasing the survival time in standard mouse leukemia models, shedding light on the therapeutic potential of pyrazole derivatives in cancer treatment (Shealy & O'dell, 1971).
properties
IUPAC Name |
3-ethoxy-1-ethyl-N-(3-methylphenyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-18-10-13(15(17-18)20-5-2)14(19)16-12-8-6-7-11(3)9-12/h6-10H,4-5H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKLFZMVXMBUCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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